N-(3-allyl-2-hydroxyphenyl)acetamide is an organic compound that belongs to the class of acetamides, characterized by the presence of an allyl group and a hydroxyl group on a phenyl ring. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.
The compound can be synthesized through various organic reactions involving substituted phenols and acetamides, with specific methods detailed in patent literature and scientific studies. The synthesis often involves the use of reagents such as acetic anhydride and phase transfer catalysts under controlled conditions to achieve desired yields and purities .
N-(3-allyl-2-hydroxyphenyl)acetamide is classified as:
The synthesis of N-(3-allyl-2-hydroxyphenyl)acetamide typically involves several key steps:
The reaction conditions are critical for optimizing yields:
N-(3-allyl-2-hydroxyphenyl)acetamide has a molecular formula of C12H15NO2, indicating it contains:
The molecular structure can be depicted as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are used to confirm the structure. For instance, characteristic peaks in the NMR spectrum can indicate the presence of hydroxyl and allyl groups .
N-(3-allyl-2-hydroxyphenyl)acetamide can participate in various chemical reactions typical for amides and phenolic compounds:
The reactivity of this compound is influenced by its functional groups:
Research suggests that compounds with similar structures exhibit antibacterial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
Characterization techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze purity and composition .
N-(3-allyl-2-hydroxyphenyl)acetamide has potential applications in:
Research continues into its efficacy and safety profiles, aiming to explore its full potential in medicinal chemistry .
N-(3-allyl-2-hydroxyphenyl)acetamide is structurally distinguished from closely related isomers through precise atomic connectivity and three-dimensional conformation. Its canonical SMILES representation (CC(=O)NC1=CC=CC(=C1O)CC=C
) explicitly defines the allyl group (-CH₂-CH=CH₂) at the third position of the phenolic ring, adjacent to the acetamide-bound nitrogen [1] [4]. This contrasts sharply with the isomeric compound N-(3-allyl-4-hydroxyphenyl)acetamide (PubChem CID: 96694), where the hydroxyl group resides at the para position relative to the acetamide linkage [2]. Such positional isomerism significantly alters hydrogen-bonding capabilities, molecular polarity, and electronic distribution.
Table 1: Structural Comparison of N-(3-allyl-2-hydroxyphenyl)acetamide and Key Isomers
Property | N-(3-allyl-2-hydroxyphenyl)acetamide | N-(3-allyl-4-hydroxyphenyl)acetamide | N-(2-hydroxyphenyl)acetamide (NA-2) |
---|---|---|---|
CAS Number | 91132-55-7 | Not specified | Not specified |
IUPAC Name | N-(3-allyl-2-hydroxyphenyl)acetamide | N-(3-allyl-4-hydroxyphenyl)acetamide | N-(2-hydroxyphenyl)acetamide |
Hydroxyl Group Position | Ortho (to acetamide) | Para (to acetamide) | Ortho (to acetamide) |
Allyl Substitution | Present at meta position | Present at meta position | Absent |
Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | C₈H₉NO₂ |
Key Functional Groups | Ortho-hydroxyacetamide, meta-allyl | Para-hydroxyacetamide, meta-allyl | Ortho-hydroxyacetamide |
The ortho-positioning of the hydroxyl group relative to the acetamide in N-(3-allyl-2-hydroxyphenyl)acetamide facilitates intramolecular hydrogen bonding, potentially enhancing membrane permeability and metabolic stability compared to its para-substituted counterpart. The presence of the allyl moiety introduces additional steric bulk and chemical reactivity (e.g., potential for Michael additions or oxidation), which may influence interactions with biological targets such as kinases or apoptosis regulators [1] [4]. These features collectively differentiate its pharmacodynamic profile from both N-(2-hydroxyphenyl)acetamide (NA-2)—which lacks the allyl group—and other positional isomers.
Emerging preclinical evidence highlights the anticancer properties of N-(3-allyl-2-hydroxyphenyl)acetamide and structurally related compounds. Although direct studies on this specific allyl-substituted derivative are limited, its structural analog NA-2 (N-(2-hydroxyphenyl)acetamide) demonstrates potent antitumor effects through apoptosis induction and cell cycle arrest:
Table 2: Anticancer Efficacy of Structural Analogs in Preclinical Models
Compound | Cancer Model | Key Findings | Proposed Mechanism |
---|---|---|---|
NA-2 | U87 Glioblastoma | Synergy with TMZ (CDI=0.89); ↑apoptosis (53.6% vs. 31.7% alone) | ↑Bax/Bcl-2 ratio; caspase-3 activation |
NA-2 | MCF-7 Breast Cancer | IC₅₀=1.65 mM; G0/G1 arrest; inhibited migration | Cell cycle modulation; ↓metastasis |
NA-2 | PSN-1 Pancreatic Cancer | Dose-dependent growth inhibition (0.165–1.32 mM) | Not fully elucidated |
The allyl substituent in N-(3-allyl-2-hydroxyphenyl)acetamide may augment these effects by enhancing lipid solubility (promoting blood-brain barrier penetration) or enabling covalent interactions with cysteine residues in target proteins. Its structural resemblance to salicylic acid derivatives further suggests cyclooxygenase (COX) inhibitory potential, though empirical validation is needed [1] [8].
Glioblastoma multiforme (GBM) remains one of oncology’s most intractable challenges, with a median survival of 12–15 months post-diagnosis despite aggressive multimodal therapy [7] [8]. Standard treatment involves surgical resection followed by radiotherapy with concurrent and adjuvant temozolomide (TMZ). However, therapeutic efficacy is severely hampered by:
N-(3-allyl-2-hydroxyphenyl)acetamide and its analogs address several challenges:
Table 3: GBM Treatment Limitations and Compound Opportunities
Therapeutic Challenge | Current Status | Potential Role of N-(3-allyl-2-hydroxyphenyl)acetamide |
---|---|---|
TMZ Resistance | Limits efficacy in 60% of patients | Apoptosis induction via Bax/Bcl-2 pathway, independent of MGMT |
Tumor Heterogeneity | Subtypes require tailored therapies | Broad activity across glioma cell lines (U87 data) |
BBB Penetration | Restricts most systemic agents | Enhanced lipophilicity from allyl group |
Immunosuppression | Limits efficacy of immunotherapies | Anti-inflammatory cytokine modulation (hypothesized) |
Despite these opportunities, translating N-(3-allyl-2-hydroxyphenyl)acetamide into clinical practice requires resolving challenges such as in vivo stability profiling, formulation optimization, and rigorous validation in patient-derived GBM models.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: